(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine
Description
The compound (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine features a hybrid heterocyclic scaffold comprising an imidazo[1,5-a]pyridine core substituted at the 3-position with a 4-nitrophenyl group. The hydroxylamine moiety is conjugated via an (E)-configured methylidene linker. This structure confers unique electronic properties due to the electron-withdrawing nitro group and the aromatic π-system of the imidazo-pyridine ring.
Properties
Molecular Formula |
C14H10N4O3 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(NZ)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9- |
InChI Key |
SKDQZRAGNFYSNL-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\O |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the hydroxylamine derivative through a condensation reaction with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or alter the structure of DNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo-Pyridine Cores
(E)-N-(1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethylidene)hydroxylamine ()
- Key Differences :
- The imidazo-pyridine ring is substituted with 6-chloro and 2-methyl groups instead of 4-nitrophenyl.
- The ethylidene linker (vs. methylidene) may alter steric and electronic interactions.
- Such substitutions might enhance metabolic stability but reduce antimicrobial potency compared to nitro-substituted analogues .
General Imidazo-Pyridine Derivatives
N-Substituted Hydroxylamine Derivatives
O-Ethyl Hydroxylamine ()
- Key Differences: O-substitution (vs. Lacks the conjugated aromatic system present in the target compound.
- Bioactivity: N-substituted hydroxylamines (like the target) exhibit stronger antimicrobial activity and ribonucleotide reductase inhibition due to enhanced stability and electron delocalization .
Hydroxylamine (NH₂OH) ()
- Key Differences: The parent hydroxylamine lacks aromatic substituents and is highly reactive. Known to destabilize DNA (reduces Tm) via direct interaction, raising mutagenicity concerns.
Nitroaromatic Compounds
4-Nitrophenyl-Containing Analogues
- The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
Comparative Data Table
Biological Activity
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,5-a]pyridine core substituted with a nitrophenyl group and a hydroxylamine moiety. Its structure can be represented as follows:
Research indicates that compounds with imidazo[1,5-a]pyridine scaffolds exhibit various biological activities, including:
- Anticancer Activity : The compound may inhibit cancer cell proliferation through modulation of signaling pathways such as Wnt/β-catenin. In particular, imidazo[1,5-a]pyridine derivatives have shown to inhibit β-catenin-dependent transcription in colorectal cancer cells (SW480 and HCT116) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Hydroxylamine derivatives are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine and its analogs:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Inhibition of Cell Growth | SW480 | 2.0 | β-Catenin pathway inhibition |
| Inhibition of Cell Growth | HCT116 | 0.12 | β-Catenin pathway inhibition |
| Anti-inflammatory Activity | RAW 264.7 (macrophages) | Not specified | Cytokine inhibition |
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Study on Anticancer Activity : A recent study synthesized various N-(heterocyclylphenyl)benzenesulfonamides that demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines. The lead compound showed promising results in vivo using xenograft models, indicating potential for therapeutic development against colorectal cancer .
- Research on Inflammatory Responses : Another investigation focused on hydroxylamine derivatives' ability to modulate inflammatory responses in macrophages. These compounds reduced the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting their potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
